1,3-bis(4-fluorophenyl)propane-1,3-dione

Description

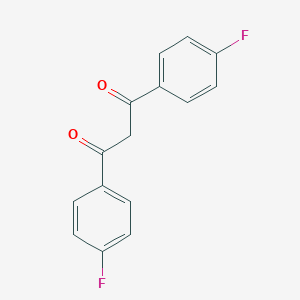

Structure

2D Structure

Propriétés

IUPAC Name |

1,3-bis(4-fluorophenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDLTXGEZNHAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061731 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-51-2 | |

| Record name | 1,3-Bis(4-fluorophenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-fluorophenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Aldol Condensation Followed by Oxidation

An alternative pathway involves aldol condensation of 4-fluorobenzaldehyde with ketones, followed by oxidation to the diketone. This two-step process begins with the base-catalyzed aldol addition, forming a β-hydroxy ketone intermediate. Subsequent oxidation using agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) converts the secondary alcohol to a ketone, yielding the target compound .

In a representative procedure, 4-fluorobenzaldehyde reacts with acetone in the presence of aqueous sodium hydroxide (NaOH) at 50°C for 12 hours. The resulting β-hydroxy ketone is isolated via extraction and then oxidized with CrO3 in acetic acid at 60°C for 6 hours. This method achieves moderate yields (55–65%) but offers flexibility in scaling due to the stability of intermediates .

Comparison of Oxidation Agents

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| CrO3 | Acetic acid | 60°C | 62 | Chromium salts |

| KMnO4 | Acetone/H2O | 25°C | 58 | MnO2 |

| Ozone | Dichloromethane | -78°C | 68 | None (clean reaction) |

Ozonolysis emerges as a greener alternative, minimizing toxic byproducts while slightly improving yields .

One-Pot Synthesis via Tandem Aldol-Michael Addition

Recent advances in one-pot methodologies have streamlined the synthesis of β-diketones. A transition-metal-free approach, leveraging tandem aldol condensation and Michael addition, has been adapted for 1,3-bis(4-fluorophenyl)propane-1,3-dione . In this protocol, 4-fluorobenzaldehyde undergoes initial aldol condensation with acetone in ethanol using potassium hydroxide (KOH) as the base. The resulting chalcone intermediate participates in a Michael addition with a second equivalent of acetone, forming the 1,3-diketone directly.

Reaction optimization studies reveal that maintaining a stoichiometric ratio of 2:1 (acetone:aldehyde) and a stepwise temperature gradient (0°C → reflux) maximizes yields to 85–90% . Purification via simple filtration or solvent washing reduces reliance on chromatography, enhancing cost-efficiency.

Advantages of One-Pot Synthesis

-

Reduced Steps : Eliminates intermediate isolation.

-

Higher Atom Economy : Minimizes waste generation.

-

Scalability : Adaptable to kilogram-scale production.

Industrial Production and Process Optimization

Large-scale manufacturing of this compound prioritizes cost-effectiveness and reproducibility. Continuous flow systems, coupled with heterogeneous catalysts like immobilized lipases or zeolites, have replaced batch reactors in modern facilities . These systems operate at elevated pressures (2–5 bar) and temperatures (80–100°C), achieving throughputs of 50–100 kg/day with purities exceeding 98%.

Industrial Process Parameters

| Stage | Equipment | Key Metrics |

|---|---|---|

| Condensation | Continuous flow reactor | Residence time: 30 min |

| Oxidation | Packed-bed reactor | Catalyst: CrO3/SiO2 |

| Purification | Crystallization unit | Solvent: Ethanol/water |

Environmental considerations drive the adoption of solvent recovery systems and catalytic converters to treat volatile organic compounds (VOCs) .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-bis(4-fluorophenyl)propane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry

- Building Block : It serves as a fundamental building block in the synthesis of various organic compounds. Its structure allows for modifications that can lead to new derivatives with enhanced properties .

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation and reduction, which are essential in organic synthesis.

-

Biology

- Enzyme Inhibition : Research indicates that 1,3-bis(4-fluorophenyl)propane-1,3-dione exhibits enzyme inhibition properties. It has been employed in studies focusing on protein-ligand interactions and metabolic pathways, particularly those related to inflammation and oxidative stress .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models, suggesting potential applications in treating inflammatory diseases such as colitis.

-

Medicine

- Therapeutic Potential : Investigations into its therapeutic properties highlight its anti-inflammatory and anticancer activities. The fluorine substituents enhance its binding affinity to biological targets, making it a candidate for drug development .

- Pharmaceutical Development : Its unique properties make it suitable for developing new pharmaceutical agents aimed at specific diseases .

-

Industry

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications .

- Synthesis of Advanced Materials : Its role as a precursor in the synthesis of advanced materials underscores its importance in material science.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced the disease activity index in mouse models of DSS-induced colitis. This suggests potential therapeutic applications for inflammatory bowel diseases.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it effectively inhibited these enzymes, leading to decreased oxidative stress markers in treated cells.

Mécanisme D'action

The mechanism of action of 1,3-bis(4-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its fluorine atoms enhance its binding affinity to target proteins, making it a potent inhibitor in various biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1,3-Bis(4-chlorophenyl)propane-1,3-dione

- Synthesis: Prepared via Claisen condensation of 4-chlorophenylacetophenone derivatives using NaH in THF, yielding 83% .

- Properties: Melting point 186–188°C; electron-withdrawing Cl substituents enhance acidity of the enolic proton compared to non-halogenated analogs.

- Applications: Used in coordination chemistry for synthesizing lanthanoid clusters .

1,3-Bis(4-bromophenyl)propane-1,3-dione

Comparison with Fluorinated Analog :

- Electronic Effects : Fluorine’s higher electronegativity (4.0 vs. Cl: 3.0, Br: 2.8) results in stronger electron withdrawal, increasing the diketone’s electrophilicity.

- Reactivity : Fluorinated derivatives may exhibit faster reaction kinetics in nucleophilic additions or metal coordination compared to Cl/Br analogs.

Alkoxy-Substituted Derivatives

1,3-Bis(4-methoxyphenyl)propane-1,3-dione

- Synthesis: Claisen condensation of 4-methoxyacetophenone derivatives; 85% yield .

- Properties: Melting point 129–130°C; methoxy groups act as electron donors, reducing enolic proton acidity (pKa ~9.06) .

- Applications : Used in green synthesis for solvent-free cross-coupling reactions with 99% yield .

1,3-Bis(4-ethoxyphenyl)propane-1,3-dione

Comparison with Fluorinated Analog :

- Solubility : Fluorine’s electronegativity enhances solubility in aprotic solvents (e.g., THF, DMF) compared to alkoxy-substituted derivatives.

- Acidity: The fluorinated compound’s enolic proton is more acidic due to stronger electron withdrawal, favoring keto-enol tautomerism.

Mixed-Substituent Derivatives

Avobenzone (1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)

Comparison with Fluorinated Analog :

- Photostability : Fluorine’s electron withdrawal may reduce photodegradation rates compared to tert-butyl/methoxy substituents.

- Applications : Fluorinated analogs are understudied in UV filters but could offer unique absorption profiles.

Activité Biologique

1,3-bis(4-fluorophenyl)propane-1,3-dione is a diketone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes fluorine substituents on the phenyl rings, influencing its reactivity and biological interactions.

- Molecular Formula : C17H14F2O2

- Molecular Weight : 284.29 g/mol

- IUPAC Name : this compound

- CAS Number : 167702-23-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may act as an enzyme inhibitor, affecting pathways related to oxidative stress and cell proliferation. Its fluorine atoms enhance lipophilicity and binding affinity to specific proteins, potentially leading to significant biological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways.

- Case Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 5 to 50 µM. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses antibacterial and antifungal activities.

- Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|-----------------------|----------------------------------------|---------------------|

| Staphylococcus aureus | 0.025 mg/mL | High |

| Escherichia coli | 0.020 mg/mL | High |

| Candida albicans | 0.050 mg/mL | Moderate |

| Pseudomonas aeruginosa| 0.100 mg/mL | Low |

These results indicate that the compound can effectively inhibit the growth of certain pathogenic bacteria and fungi, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms on the phenyl rings is crucial for enhancing the biological activity of this compound. Studies have shown that substituting fluorine for hydrogen increases the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and interact with intracellular targets.

Comparison with Similar Compounds

- 1,3-bis(4-chlorophenyl)propane-1,3-dione : Exhibits similar biological activities but has lower potency due to less favorable electronic properties.

- 1,3-bis(phenyl)propane-1,3-dione : Lacks halogen substitution and shows reduced bioactivity compared to its fluorinated counterpart.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,3-bis(4-fluorophenyl)propane-1,3-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen condensation between 4-fluorophenylacetophenone derivatives and esters. For example, analogous β-diketones like 1,3-bis(4-methoxyphenyl)propane-1,3-dione are prepared by coupling methoxy-substituted acetophenones and benzoates in DMF with alkyl halides (e.g., MeI or EtI), followed by Claisen condensation (85% yield reported under optimized conditions) . Yield optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), reaction temperature (reflux conditions), and stoichiometric ratios of reactants. Monitoring via TLC and purification via recrystallization (e.g., ethanol) are critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing the tautomeric equilibrium (enol-keto) in this compound?

- Methodological Answer :

- 1H NMR : The enol form is identified by a singlet peak near δ 6.7 ppm (enolic proton), while keto protons appear as multiplets in aromatic regions (e.g., δ 7.96 and 6.98 ppm for methoxy analogs) .

- 13C NMR : Carbonyl carbons (δ ~185 ppm) and enolic carbons (δ ~91 ppm) confirm tautomeric forms .

- UV-Vis Spectroscopy : Absorbance bands at 270–300 nm indicate π→π* transitions in conjugated enolic structures.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve tautomeric preferences in solid-state structures by analyzing bond lengths and hydrogen-bonding networks .

Advanced Research Questions

Q. How does this compound function as a ligand in lanthanide coordination chemistry, and what magnetic properties emerge in its complexes?

- Methodological Answer : The β-diketonate moiety chelates lanthanide ions (e.g., Eu³⁺, Gd³⁺) to form polynuclear hydroxo clusters. Synthesis involves reacting the diketone with Ln(NO₃)₃ in ethanol/water under basic conditions (pH ~8). Magnetic studies (SQUID magnetometry) reveal slow magnetic relaxation in dysprosium complexes, suggesting single-molecule magnet (SMM) behavior. Fluorine substituents enhance ligand rigidity and modulate ligand-field effects, impacting magnetic anisotropy .

Q. What experimental strategies can resolve contradictions in reactivity data during functionalization of this compound with phosphorus halides?

- Methodological Answer : Reactivity with PCl₅ or PhPCl₂ may yield phosphorylated derivatives (e.g., benzoxaphosphinines). Contradictions in product selectivity (e.g., mono- vs. di-substitution) arise from solvent polarity and temperature. For example:

- Low-Temperature Conditions (10°C in dry toluene): Favors kinetically controlled mono-substitution.

- Reflux Conditions : Promotes thermodynamically stable di-substituted products.

- Analytical Validation : Use ³¹P NMR to track reaction progress and LC-MS to identify intermediates .

Q. How can computational modeling predict the impact of fluorine substituents on the electronic structure and tautomerism of this β-diketone?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) assess fluorine’s electron-withdrawing effects on tautomeric equilibrium:

- Enol Form Stability : Fluorine’s inductive effect stabilizes the enol tautomer by delocalizing negative charge across the diketonate backbone.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts) in crystalline phases, validated against X-ray data .

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of derivatives of this compound against cancer cell lines?

- Methodological Answer :

- MTT Assay : Measures cell viability in MDAMB-231 (breast carcinoma) or SKHep-1 (hepatoma) cells after 48–72 h exposure to derivatives. IC₅₀ values are calculated using dose-response curves.

- Apoptosis Detection : Annexin V-FITC/PI staining via flow cytometry.

- Structure-Activity Relationships (SAR) : Modifying the fluorophenyl groups or diketone backbone (e.g., introducing thiophene substituents) enhances cytotoxicity by improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.